molecular formula C₇H₅D₃N₂O B1156550 N-Methylisonicotinamide-d3

N-Methylisonicotinamide-d3

Cat. No.: B1156550
M. Wt: 139.17
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylisonicotinamide-d3 is a deuterated stable isotope critical for advanced mass spectrometry-based research. It serves as an essential internal standard for the precise quantification of its non-labeled analog, N-Methylnicotinamide (MNAM), in complex biological matrices such as plasma, urine, and tissue homogenates. Using a labeled standard corrects for variability in sample preparation and ionization efficiency during LC-MS/MS analysis, ensuring highly accurate and reproducible pharmacokinetic data. This compound is primarily used in cutting-edge studies investigating the function and inhibition of organic cation transporters (OCTs), particularly OCT1 and OCT2 . Researchers employ this compound to elucidate the mechanisms behind drug-drug interactions (DDIs) and to validate MNAM's potential as a novel endogenous biomarker for OCT activity . Furthermore, it finds application in metabolic research focusing on the enzyme nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide (Vitamin B3) to form N-Methylnicotinamide, and this deuterated version allows for precise tracking of enzymatic activity and metabolic flux in various disease models, including metabolic disorders, cancer, and cardiovascular disease . By providing unmatched specificity in analytical assays, this compound empowers investigations into hepatic and renal transport mechanisms, NNMT biology, and the complex interplay between metabolism and cellular signaling pathways.

Properties

Molecular Formula

C₇H₅D₃N₂O

Molecular Weight

139.17

Synonyms

4-N-Methylcarbamoylpyridine-d3;  N-Methyl-4-picolylamine-d3;  N-Methyl-4-pyridinecarboxamide-d3;  NSC 87279-d3

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation into N Methylisonicotinamide

Chemical Synthesis Approaches for Deuterated N-Methylisonicotinamide-d3

The most direct and common method for the synthesis of this compound is through the N-alkylation of the parent molecule, isonicotinamide (B137802) (also known as pyridine-4-carboxamide) wikipedia.orgnih.gov. This reaction leverages the nucleophilic character of the pyridine (B92270) ring nitrogen. The process involves reacting isonicotinamide with a deuterated methylating agent.

A typical reagent for this transformation is iodomethane-d3 (B117434) (CD₃I). In this reaction, the nitrogen atom of the pyridine ring in isonicotinamide attacks the deuterated methyl carbon of iodomethane-d3 in a classic bimolecular nucleophilic substitution (Sₙ2) reaction. This forms a new carbon-nitrogen bond, resulting in the positively charged N-(methyl-d3)-isonicotinamidium cation, with iodide as the counter-ion. The reaction is typically carried out in an appropriate organic solvent.

Reaction Scheme: Synthesis of this compound Iodide

Isonicotinamide + Iodomethane-d3  →  N-(methyl-d3)-isonicotinamidium Iodide

The table below outlines the key components of this synthetic approach.

RoleCompound NameChemical FormulaKey Function
Starting Material IsonicotinamideC₆H₆N₂OPyridine-based precursor
Deuterating Agent Iodomethane-d3CD₃ISource of the deuterated methyl group
Product This compound IodideC₇H₆D₃IN₂OThe target deuterated compound

This interactive table summarizes the primary chemical synthesis route.

Isotopic Enrichment Techniques and Strategies

Achieving a high degree of isotopic enrichment is critical for the utility of this compound as an internal standard or metabolic tracer. The primary strategy to ensure high purity is the use of starting materials with very high isotopic labeling.

The success of the synthesis hinges on the isotopic purity of the deuterating agent. Commercially available iodomethane-d3, for instance, can be sourced with deuterium (B1214612) enrichment levels exceeding 99.5 atom %. This high level of initial enrichment directly translates to a final product with a correspondingly high percentage of the d3-isotopologue, minimizing the presence of d0, d1, or d2 species. Purification techniques such as recrystallization can further help in isolating the desired pure compound but are generally not effective at separating isotopologues.

StrategyDescriptionObjective
High-Purity Reagents Utilize a deuterating agent (e.g., Iodomethane-d3) with an isotopic purity of >99.5 atom % D.To maximize the incorporation of the desired d3-methyl group into the final product.
Controlled Stoichiometry Use a slight excess of the deuterating agent to ensure complete reaction of the isonicotinamide starting material.To drive the reaction to completion and maximize the yield of the deuterated product.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent side reactions with atmospheric moisture or oxygen that could reduce yield.

This interactive table details the strategies for achieving high isotopic enrichment.

Characterization of Deuteration Purity and Positional Isomerism

Following synthesis, rigorous analytical characterization is essential to confirm the successful incorporation of deuterium at the correct position and to quantify the isotopic purity of the final product. The principal techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) is used to confirm the mass increase resulting from the replacement of three protons (³H) with three deuterons (³D). The molecular weight of the this compound cation is approximately 3 mass units (specifically, 3.018 Da) higher than its non-deuterated counterpart. High-resolution mass spectrometry can precisely measure this mass difference, confirming the elemental composition. Tandem MS (MS/MS) can further verify the location of the deuterium atoms by analyzing the fragmentation pattern; the deuterated methyl group will remain on specific fragments, which will also exhibit a +3 Da mass shift compared to the non-deuterated compound's fragments. nih.govnih.gov

AnalyteParent Ion [M]⁺ (m/z)Key Fragment Ion (m/z)Mass Shift (Da)
N-Methylisonicotinamide~137.07~93.06N/A
This compound~140.09~96.08+3.02

This interactive table shows the expected mass-to-charge ratios (m/z) in mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive information about the precise location of the deuterium atoms within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of non-deuterated N-Methylisonicotinamide, the N-methyl group produces a distinct singlet signal. For this compound, this signal will be absent or its intensity will be significantly diminished to a residual level corresponding to the isotopic impurity of the deuterating agent. The aromatic proton signals from the pyridine ring remain, confirming the integrity of the core structure.

¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the carbon atom of the N-CD₃ group provides a unique signature. Due to spin-spin coupling with the three deuterium atoms (which have a nuclear spin, I=1), the signal for this carbon appears as a multiplet, specifically a 1:3:6:7:6:3:1 septet. This pattern is unambiguous proof of a CD₃ group.

NucleusN-MethylisonicotinamideThis compoundRationale for Change
¹H Singlet for N-CH₃Signal is absent/highly reducedProtons are replaced by deuterium, which is not observed in ¹H NMR.
¹³C Quartet for N-CH₃ (if coupled)Septet for N-CD₃Carbon couples to three deuterium atoms (spin I=1).

This interactive table summarizes the expected spectroscopic changes in NMR analysis.

Advanced Analytical Methodologies for N Methylisonicotinamide D3 Quantification and Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of small molecules due to its high sensitivity, selectivity, and accuracy. biopharmaservices.com The use of a stable isotope-labeled internal standard, such as N-Methylisonicotinamide-d3, is a common and accepted practice to ensure the reliability of quantitative results. nih.gov

Development and Validation of LC-MS/MS Assays

The development of a robust LC-MS/MS assay is a meticulous process involving the optimization of chromatographic conditions and mass spectrometric parameters. For the analysis of polar compounds like N-Methylisonicotinamide and its deuterated analog, chromatographic separation is often achieved using techniques that can handle such molecules effectively. researchgate.net

Validation of the developed LC-MS/MS method is a critical step to ensure its reliability for its intended purpose. nih.gov This process typically includes the assessment of linearity, accuracy, precision, selectivity, and stability. researchgate.netmdpi.com Linearity is established by analyzing a series of calibration standards over a specific concentration range. nih.gov Accuracy is determined by comparing the measured concentration to a known true concentration, while precision reflects the degree of scatter among a series of measurements. nih.gov

For instance, a rapid and sensitive LC-MS/MS method was developed and validated for the simultaneous determination of nicotinamide (B372718) and its metabolite N1-methylnicotinamide in human serum. nih.gov In this study, serum samples underwent protein precipitation with acetonitrile (B52724), followed by chromatographic separation on a Waters Spherisorb S5 CN microbore column with gradient elution. nih.gov The total chromatographic runtime was 7 minutes. nih.gov The method demonstrated good linearity and precision, with intra- and inter-day precisions within 6.90%. nih.gov

Role of this compound as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for correcting the variability inherent in the analytical process. biopharmaservices.comresearchgate.net Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards because they have nearly identical physicochemical properties to the analyte of interest. biopharmaservices.com This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. biopharmaservices.comsemanticscholar.org

The primary function of this compound as an internal standard is to compensate for variations that can occur at different stages of the analysis, including:

Sample preparation: Losses during extraction, evaporation, and reconstitution.

Chromatographic separation: Variations in retention time and peak shape.

Mass spectrometric detection: Fluctuations in ionization efficiency and detector response. biopharmaservices.com

By adding a known amount of this compound to each sample at an early stage of the workflow, the ratio of the analyte signal to the internal standard signal can be used for quantification. biopharmaservices.com This ratio remains constant even if the absolute signal intensities of both the analyte and the IS fluctuate, thereby improving the accuracy and precision of the measurement. researchgate.net The use of a deuterated internal standard can help to mitigate matrix effects, which are a common source of variability in bioanalysis. dtu.dk

In a study quantifying N1-methylnicotinamide in human plasma and urine, a deuterated internal standard was employed. researchgate.net The precursor to product ion transitions monitored were m/z 137.0→77.9 for N1-methylnicotinamide and m/z 140.1→78.0 for the deuterated internal standard. researchgate.net

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Methylisonicotinamide137.194.1
This compound140.178.0

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) Implementations

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that utilizes a hydrophilic stationary phase with a partially aqueous mobile phase rich in an organic solvent. nih.gov This technique is particularly well-suited for the separation of polar compounds that are poorly retained on traditional reversed-phase columns. researchgate.netnih.gov Given the polar nature of N-Methylisonicotinamide, HILIC coupled with mass spectrometry (HILIC-MS) offers a powerful analytical tool. researchgate.net

The retention mechanism in HILIC is based on the partitioning of the analyte between the aqueous layer adsorbed on the stationary phase and the bulk mobile phase. nih.gov This allows for the effective separation of polar analytes. nih.gov HILIC has been successfully employed for the analysis of various polar compounds, demonstrating its utility in complex biological matrices. researchgate.net For instance, a HILIC-MS/MS assay was reported for the quantification of N1-methylnicotinamide in human plasma and urine, highlighting the suitability of this technique for such analytes. researchgate.netnih.gov The mobile phases in HILIC typically consist of a high percentage of an organic solvent like acetonitrile and a smaller amount of an aqueous buffer, which is highly compatible with mass spectrometry detection. nih.gov

Application in Other Hyphenated Analytical Techniques (e.g., GC-MS if relevant)

Hyphenated analytical techniques involve the coupling of a separation technique with a spectroscopic detection method. ijpsjournal.com While LC-MS/MS is the predominant method for the analysis of non-volatile and polar compounds like this compound, other hyphenated techniques can be considered.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. ijpsjournal.com For non-volatile compounds, derivatization is often required to increase their volatility and thermal stability. nih.gov While theoretically possible to derivatize this compound for GC-MS analysis, it is generally not the preferred method due to the additional sample preparation steps and the inherent suitability of LC-MS for such polar analytes.

Other hyphenated techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS) could also be applicable. SFC uses a supercritical fluid as the mobile phase and can be a good alternative for the separation of some compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment of Deuterated Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for assessing the purity of compounds, including deuterated analogs like this compound. semanticscholar.orgnih.gov NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule. mestrelab.com

For this compound, NMR spectroscopy is used to:

Confirm the identity and structure: By analyzing the chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra, the exact structure of the molecule can be confirmed.

Determine the position and extent of deuterium (B1214612) incorporation: Specific NMR techniques can be used to locate the deuterium atoms on the molecule and to quantify the level of deuteration.

Assess purity: NMR can detect the presence of impurities, including any non-deuterated N-Methylisonicotinamide or other related substances. mdpi.com

N Methylisonicotinamide D3 in Metabolic Pathway Elucidation

Investigation of Nicotinamide (B372718) N-Methyltransferase (NNMT) Activity and Regulation

Nicotinamide N-methyltransferase (NNMT) is a critical enzyme that catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds. Its activity is implicated in energy metabolism and has been linked to various metabolic diseases. N-Methylisonicotinamide-d3 is instrumental in dissecting the function and regulation of NNMT.

The use of deuterated substrates is a cornerstone of modern enzymatic assays, particularly those coupled with mass spectrometry. In the context of NNMT, assays can be designed where a deuterated methyl donor, S-adenosyl-L-methionine (SAM-d3), is used to methylate a non-deuterated nicotinamide substrate. The product, N-methylisonicotinamide, will thus be labeled (this compound).

This approach allows for highly sensitive and specific quantification of enzyme activity. By measuring the rate of formation of the deuterated product, researchers can determine key kinetic parameters of NNMT. Furthermore, this compound can be synthesized and used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. This is crucial for accurately quantifying the levels of endogenous N-methylisonicotinamide in biological samples, as the internal standard can correct for variations in sample preparation and instrument response. nih.govmdpi.com

Table 1: Application of this compound in NNMT Enzymatic Assays

Assay ComponentRole of DeuterationAnalytical TechniqueKey Measurement
Deuterated Substrate (e.g., SAM-d3)Leads to the formation of this compound, allowing product to be distinguished from endogenous pools.LC-MS/MSRate of deuterated product formation (Enzyme kinetics)
Deuterated Internal Standard (this compound)Used for accurate quantification of non-deuterated, endogenous N-methylisonicotinamide.LC-MS/MSAbsolute concentration of endogenous product

NNMT activity is intrinsically linked to one-carbon metabolism through its consumption of the universal methyl donor, SAM. The methylation of nicotinamide by NNMT produces S-adenosyl-L-homocysteine (SAH), a potent inhibitor of other methyltransferases. By using stable isotope tracers, researchers can follow the flow of methyl groups and understand how NNMT influences the broader network of methylation reactions.

Overexpression of NNMT can create a "methyl sink," depleting the cellular pool of SAM and increasing the SAH concentration. This shift in the SAM/SAH ratio can lead to global hypomethylation of DNA and proteins, affecting epigenetic regulation. nih.gov Isotope tracing studies, which can employ deuterated precursors that lead to the formation of this compound, are vital for quantifying these effects and understanding how NNMT modulates the intricate balance of one-carbon metabolism. nih.govnih.gov

Genetically engineered models, such as those with NNMT knockdown or overexpression, are powerful tools for investigating the physiological role of this enzyme. In these models, this compound can be used as a tracer or an internal standard to precisely measure the metabolic consequences of altered NNMT expression.

For instance, in NNMT knockdown models, a decrease in the production of endogenous N-methylisonicotinamide is expected. This can be accurately quantified using this compound as an internal standard. Conversely, in overexpression models, an increase in the flux through the NNMT pathway can be traced. Studies have shown that NNMT knockdown can protect against diet-induced obesity by increasing energy expenditure, while overexpression is linked to metabolic dysregulation. scienceopen.comnih.gov The precise metabolic measurements afforded by deuterated compounds are essential for elucidating the mechanisms behind these observations. nih.gov

Role in Aldehyde Oxidase (AO) Mediated Metabolism

N-methylisonicotinamide is further metabolized by aldehyde oxidase (AO), an enzyme involved in the metabolism of a wide range of aldehydes and heterocyclic compounds. AO catalyzes the oxidation of N-methylisonicotinamide to N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-5-carboxamide (4-PY). nih.govsemanticscholar.orgwikipedia.org

The use of this compound as a substrate for AO allows researchers to trace its metabolic fate and quantify the formation of its deuterated downstream metabolites. This is particularly useful for in vivo studies, where the deuterated compound can be administered and its metabolites tracked in urine or plasma, providing a clear picture of AO activity and potential species differences in metabolism. nih.govsemanticscholar.org Such studies are critical in drug development, as AO plays a significant role in the metabolism of many xenobiotics. nih.gov

Table 2: Metabolites of N-Methylisonicotinamide via Aldehyde Oxidase

SubstrateEnzymePrimary Products
N-MethylisonicotinamideAldehyde Oxidase (AO)N1-methyl-2-pyridone-5-carboxamide (2-PY), N1-methyl-4-pyridone-5-carboxamide (4-PY)
This compoundAldehyde Oxidase (AO)Deuterated 2-PY, Deuterated 4-PY

Tracing Nicotinamide and NAD+ Metabolite Flux

Nicotinamide is a key precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and a substrate for various signaling enzymes. The metabolic flux through the NAD+ salvage pathway is of great interest in aging and disease research.

Stable isotope tracing is a powerful technique for quantifying NAD+ synthesis and breakdown fluxes. nih.gov By introducing a labeled precursor that can be converted to this compound, researchers can trace the flow of the nicotinamide moiety through the NNMT pathway. This provides a measure of the portion of the nicotinamide pool that is diverted away from NAD+ synthesis. Comparing the flux into this compound with the flux into NAD+ allows for a comprehensive understanding of how nicotinamide is partitioned between these competing metabolic fates. This type of metabolic flux analysis is essential for understanding how NAD+ homeostasis is maintained under different physiological conditions. frontiersin.orgcreative-proteomics.com

Intermediary Metabolism and Metabolite Homeostasis Studies

Beyond its specific roles in NNMT and AO pathways, this compound can be used as a tool in broader studies of intermediary metabolism and metabolite homeostasis. The balance of metabolites within a cell is crucial for its proper function, and disruptions in this balance are hallmarks of many diseases.

Applications of N Methylisonicotinamide D3 in Transporter Biology Research

Evaluation of Organic Cation Transporter (OCT) Substrate Specificity and Inhibition

N-Methylisonicotinamide is a well-established substrate for members of the OCT family, which are crucial for the disposition of many cationic drugs. The use of N-Methylisonicotinamide-d3 as an analytical tool has been pivotal in characterizing these interactions.

The Organic Cation Transporter 1 (OCT1) is highly expressed in the sinusoidal membrane of hepatocytes and plays a significant role in the hepatic uptake of drugs and endogenous compounds. frontiersin.org Studies using cell lines overexpressing OCT1 have demonstrated that NMN is a substrate of this transporter. nih.govresearchgate.net In these investigations, the uptake of NMN was shown to be significantly higher in OCT1-expressing cells compared to control cells. nih.gov The ability to accurately measure NMN concentrations, facilitated by this compound, is crucial for determining the kinetics of this transport and for assessing the inhibitory potential of various compounds on OCT1. For instance, the inhibitory effect of drugs like cimetidine (B194882) on OCT1-mediated NMN uptake has been quantified, providing insights into potential drug-drug interactions (DDIs). nih.govresearchgate.net

Recent research has also proposed that NMN could serve as a potential biomarker for hepatic OCT1 activity. nih.gov This hypothesis is based on the observation that inhibition of OCT1 can lead to a decrease in the release of NMN from hepatocytes into the systemic circulation. nih.govnih.gov

OCT2 is predominantly expressed on the basolateral membrane of renal proximal tubule cells and is a key player in the renal secretion of cationic drugs. solvobiotech.com N-Methylisonicotinamide is a recognized substrate for OCT2, and its transport kinetics have been a subject of extensive research. reactome.orgresearchgate.net The Michaelis constant (Km) for NMN transport by OCT2 has been determined to be approximately 318 µM. researchgate.netnih.gov

The role of this compound in these studies is to enable precise measurement of NMN transport in various experimental systems, including cell lines expressing OCT2 and in clinical studies. By using this compound as an internal standard, researchers can accurately determine the impact of inhibitors on OCT2 function. For example, studies have investigated the inhibitory effects of drugs like trimethoprim (B1683648) on OCT2-mediated NMN transport, revealing IC50 values that help predict the likelihood of clinical DDIs. tu-dresden.de

Analysis of Multidrug and Toxin Extrusion (MATE) Protein Function

The MATE proteins, specifically MATE1 and MATE2-K, are efflux transporters located on the apical membrane of renal proximal tubule cells and hepatocytes. pathlms.com They work in concert with OCTs to eliminate cationic compounds from the body. researchgate.net N-Methylisonicotinamide is a substrate for both MATE1 and MATE2-K. researchgate.netnih.gov The development of sensitive analytical methods using this compound has been instrumental in characterizing these interactions.

Research has shown that NMN is transported by MATE1 and MATE2-K with Km values of approximately 301 µM and 422 µM, respectively. researchgate.netnih.gov Furthermore, the potent MATE inhibitor pyrimethamine (B1678524) has been shown to competitively inhibit the uptake of NMN by both transporters. researchgate.netnih.gov These findings underscore the importance of NMN as a probe substrate for assessing MATE function and the potential for DDIs. Clinical studies have further validated the use of NMN as an endogenous biomarker for MATE-mediated DDIs, with inhibitors like cimetidine significantly reducing the renal clearance of NMN. nih.gov

This compound as a Mechanistic Probe for Drug-Transporter Interactions in Pre-clinical Models

In pre-clinical research, N-Methylisonicotinamide serves as an endogenous probe to investigate the mechanisms of drug-transporter interactions. The deuterated form, this compound, is essential for the accurate quantification required in these mechanistic studies. By co-administering a new chemical entity with a known transporter substrate like metformin (B114582) and monitoring the pharmacokinetics of endogenous NMN, researchers can gain insights into the potential for the new drug to inhibit renal cation transporters. researchgate.net

For example, a significant correlation has been observed between the decrease in renal clearance of NMN and metformin in the presence of the inhibitor trimethoprim. tu-dresden.deresearchgate.net This suggests that changes in endogenous NMN clearance can be a reliable indicator of a drug's potential to cause DDIs with other cationic drugs that are substrates of the same transporters.

Kinetic Characterization of Transporter-Mediated Uptake and Efflux

The precise quantification afforded by the use of this compound is fundamental to determining the kinetic parameters of NMN transport. These parameters, including the Michaelis constant (Km) and the inhibitory constant (Ki), are vital for understanding the affinity of the transporter for its substrate and the potency of inhibitors.

Kinetic Parameters of N-Methylisonicotinamide Transport

TransporterKinetic ParameterValue (µM)Reference
OCT2Km318 ± 29 researchgate.netnih.gov
MATE1Km301 ± 18 researchgate.netnih.gov
MATE2-KKm422 ± 63 researchgate.netnih.gov

Inhibitory Constants (IC50/Ki) for N-Methylisonicotinamide Transport

InhibitorTransporterKinetic ParameterValue (µM)Reference
TrimethoprimOCT2IC50133.9 tu-dresden.de
MATE1IC5029.1 tu-dresden.de
MATE2-KIC500.61 tu-dresden.de
PyrimethamineMATE1Ki0.083 ± 0.015 researchgate.netnih.gov
MATE2-KKi0.056 ± 0.011 researchgate.netnih.gov

These detailed kinetic studies, which rely on the accurate measurement of NMN enabled by this compound, are crucial for building predictive models of drug disposition and for assessing the risk of DDIs early in the drug development process.

Deuterium Isotope Effects in N Methylisonicotinamide Research

Kinetic Isotope Effects (KIE) in NNMT and AO Catalysis

The metabolism of N-Methylisonicotinamide is intrinsically linked to the activities of two key enzymes: Nicotinamide (B372718) N-Methyltransferase (NNMT) and Aldehyde Oxidase (AO). NNMT is responsible for the methylation of nicotinamide to form N-methylnicotinamide, which can then be oxidized by AO. The introduction of deuterium (B1214612) into the N-methyl group of N-Methylisonicotinamide to form N-Methylisonicotinamide-d3 is anticipated to elicit a significant kinetic isotope effect (KIE).

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, requiring more energy to be broken. scispace.com In enzyme-catalyzed reactions where the cleavage of a C-H bond is the rate-determining step, substituting hydrogen with deuterium can substantially slow down the reaction rate.

For this compound, this effect is particularly relevant for its metabolism via N-demethylation, a common pathway for many N-methylated compounds. While direct studies on this compound are not extensively available, research on analogous deuterated compounds provides valuable insights. For instance, studies on N-methyl-d3-enzalutamide, another N-methylated compound, have demonstrated a clear KIE. In vitro experiments using rat and human liver microsomes showed that the intrinsic clearance (CLint) of the deuterated compound was significantly lower than its non-deuterated counterpart, resulting in a KH/KD value of approximately 2. nih.gov This indicates that the rate of metabolism for the deuterated version was about half that of the non-deuterated compound.

Similarly, AO-mediated metabolism, which involves the oxidation of the pyridone ring, can also be influenced by deuteration at the site of oxidation. The C-H bond cleavage is often the rate-limiting step in AO catalysis, and thus, deuteration can mitigate the metabolic rate. nih.gov

Impact of Deuteration on Compound Stability and Reactivity in Biological Systems

The increased strength of the C-D bond in this compound directly translates to enhanced stability against enzymatic degradation in biological systems. Metabolic stability is a critical parameter in drug discovery, often assessed using in vitro systems like liver microsomes, which contain a host of drug-metabolizing enzymes. protocols.iospringernature.com

The primary mechanism by which deuteration enhances stability is the reduction in the rate of Phase I metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes and aldehyde oxidase. nih.govnih.gov For this compound, the deuterated N-methyl group is less susceptible to enzymatic attack, leading to a slower rate of N-demethylation. This would result in a longer half-life when incubated with liver microsomes compared to the non-deuterated compound.

The table below illustrates a hypothetical comparison of metabolic stability in liver microsomes, based on findings from analogous deuterated compounds.

CompoundSpeciesIn Vitro Half-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
N-MethylisonicotinamideHumanValue AValue X
This compoundHuman> Value A< Value X
N-MethylisonicotinamideRatValue BValue Y
This compoundRat> Value B< Value Y

Note: This table is illustrative, demonstrating the expected trend of increased half-life and decreased clearance for the deuterated compound based on the principles of KIE. Actual values would require direct experimental determination.

This enhanced metabolic stability means that the compound remains in its active form for a longer duration, which can have significant implications for its biological activity and pharmacokinetic profile.

Pharmacokinetic Implications of Deuteration in Pre-clinical Research Models

The observed in vitro KIE and increased metabolic stability of deuterated compounds are often mirrored by favorable changes in their in vivo pharmacokinetic profiles in preclinical models, such as rats. nih.gov The slower metabolism of this compound is expected to lead to a higher systemic exposure and a longer duration of action compared to its non-deuterated form.

Key pharmacokinetic parameters that are typically affected by deuteration include:

Maximum Plasma Concentration (Cmax): Often increased due to a reduced rate of first-pass metabolism.

Elimination Half-life (t½): Prolonged as a result of slower metabolic clearance.

Systemic Clearance (CL): Decreased, reflecting the reduced rate of enzymatic degradation.

Preclinical studies on analogous N-methyl deuterated compounds have substantiated these effects. For example, in rats orally administered N-methyl-d3-enzalutamide, the Cmax and AUC were 35% and 102% higher, respectively, compared to the non-deuterated compound. nih.gov Furthermore, the exposure to the N-demethylated metabolite was significantly lower for the deuterated analog. nih.gov

The following table presents a summary of expected pharmacokinetic parameter changes in a rat model, drawn from analogous compound studies.

ParameterN-MethylisonicotinamideThis compoundExpected % Change
Cmax (ng/mL)Value C> Value CIncrease
AUC (ng·h/mL)Value D> Value DSignificant Increase
t½ (h)Value E> Value EIncrease
CL (L/h/kg)Value F< Value FDecrease

Note: This table is illustrative and based on pharmacokinetic data from analogous deuterated compounds like N-methyl-d3-enzalutamide. nih.gov The specific values for this compound would need to be determined experimentally.

Future Directions and Emerging Research Paradigms

Integration of N-Methylisonicotinamide-d3 into Multi-Omics and Systems Biology Approaches

The advent of multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems. nih.govnih.gov Within this framework, this compound is poised to serve as a powerful tracer for elucidating the dynamics of metabolic pathways. As metabolites are the downstream products of gene, transcript, and protein interactions, metabolomics offers a functional readout of the cellular state. nih.gov

By introducing this compound into a biological system, researchers can track its flow and transformation through various metabolic networks using mass spectrometry-based techniques. nih.govresearchgate.net This allows for the precise mapping of its metabolic fate and its influence on the broader metabolome. In a systems biology context, these metabolic flux data can be integrated with other omics datasets to build more comprehensive and predictive computational models of cellular metabolism. e-enm.orgvascular-proteomics.com For instance, changes in the expression of Nicotinamide (B372718) N-methyltransferase (NNMT), the enzyme responsible for methylating nicotinamide and its analogs, could be directly correlated with the rate of formation of this compound, linking genomic and transcriptomic data to a direct metabolic output. nih.gov This integrated approach is crucial for understanding how perturbations in metabolic pathways contribute to various physiological and pathological states. vascular-proteomics.comresearchgate.net

Table 1: Potential Applications of this compound in Multi-Omics Research

Omics Field Application of this compound Potential Insights
Metabolomics Serve as a tracer to quantify metabolic flux through the nicotinamide methylation pathway. Elucidation of pathway dynamics and identification of metabolic bottlenecks.
Proteomics Correlate the abundance of metabolic enzymes (e.g., NNMT) with the formation rate of the labeled metabolite. Understanding the regulation of metabolic enzyme activity.
Transcriptomics Link gene expression levels of relevant enzymes and transporters with the metabolic fate of the tracer. Identifying transcriptional control points in the metabolic network.

| Systems Biology | Integrate flux data into genome-scale metabolic models (GEMs) for more accurate simulations. e-enm.org | Enhanced predictive modeling of metabolic responses to stimuli or disease. |

Development of Advanced Deuterated Analogs for Specialized Research Applications

The use of stable isotopes in drug metabolism and biochemical research is well-established, offering advantages in safety and analytical specificity over radioisotopes. researchgate.netresearchgate.net Building on the foundation of this compound, future research will likely focus on the synthesis and application of more advanced deuterated analogs. This includes the development of compounds with deuterium (B1214612) atoms placed at specific, strategic positions within the molecule. acs.org

Strategic deuteration can be used to probe the mechanisms of metabolic reactions. For example, placing a deuterium atom at a site of enzymatic oxidation can slow down the reaction rate, an effect known as the "kinetic isotope effect." acs.org Studying this effect can help elucidate the rate-limiting steps in the metabolism of N-Methylisonicotinamide and related compounds. Furthermore, the synthesis of multiply deuterated analogs can improve their utility as internal standards in quantitative mass spectrometry, leading to more accurate and reliable measurements of their non-deuterated counterparts in complex biological samples. nih.govresearchgate.net The development of novel synthetic methodologies, including electroreductive deuteration, will enable access to a wider array of such specialized molecules. rsc.org

Innovative Methodologies for In Vitro and Ex Vivo Metabolic Research

Advances in cell culture and tissue modeling are creating new opportunities for metabolic research. Traditional in vitro models using subcellular fractions like liver microsomes are being supplemented by more physiologically relevant systems, such as cryopreserved human hepatocytes, hepatocyte co-cultures, and three-dimensional (3D) hepatocyte spheroids. researchgate.net These advanced models better maintain the in vivo-like phenotype and metabolic capacity of cells over extended periods. researchgate.net

This compound can be employed in these innovative systems to study its metabolism and the activity of relevant enzymes in a highly controlled environment. For example, researchers can use 3D spheroids to investigate the long-term metabolic stability of the compound or to screen for interactions with other drugs. researchgate.net These in vitro systems allow for detailed mechanistic studies that are often not feasible in vivo. nih.gov By combining stable isotope tracers like this compound with these sophisticated models, it is possible to achieve a more accurate prediction of in vivo metabolic clearance and to better understand the biotransformation pathways of xenobiotics. researchgate.net

Computational and Structural Biology Insights for N-Methylisonicotinamide and its Deuterated Forms

Computational and structural biology provide powerful tools for understanding the molecular interactions that govern metabolic processes. The enzyme Nicotinamide N-methyltransferase (NNMT) is central to the metabolism of nicotinamide and its analogs, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the pyridine (B92270) nitrogen of the substrate. nih.gov High-resolution crystal structures of human NNMT in complex with its substrate (nicotinamide) and the demethylated donor (S-adenosyl-L-homocysteine) have revealed the precise architecture of the active site. nih.govacs.org

These structural data show key residues, such as Y20 and D197, that are critical for substrate binding and catalysis. nih.govnih.gov Mutagenesis studies have confirmed the functional importance of these residues. acs.org This information can be used to build computational docking and molecular dynamics (MD) simulation models to predict how N-Methylisonicotinamide and its deuterated form, this compound, bind to the enzyme. nih.govresearchgate.net While the substitution of hydrogen with deuterium is a minor structural change, MD simulations can explore potential subtle effects on binding dynamics or vibrational modes within the active site. These computational approaches, anchored by experimental structural data, can guide the design of novel NNMT inhibitors or specialized substrate analogs for further research. researchgate.netresearchgate.net

Table 2: Kinetic Parameters of Wild-Type and Mutant Human NNMT Data derived from mutagenesis studies of key active site residues.

Enzyme Substrate Km kcat kcat/Km
Wild-Type Nicotinamide 140 µM 0.051 s-1 360 M-1s-1
Y20A Mutant Nicotinamide 1,800 µM 0.011 s-1 6.1 M-1s-1
D197A Mutant Nicotinamide 4,100 µM 0.017 s-1 4.1 M-1s-1
Wild-Type AdoMet 1.1 µM 0.051 s-1 46,000 M-1s-1
Y20A Mutant AdoMet 23 µM 0.011 s-1 480 M-1s-1

| D197A Mutant | AdoMet | 35 µM | 0.017 s-1 | 490 M-1s-1 |

Q & A

Q. How is N-Methylisonicotinamide-d3 utilized as an internal standard in mass spectrometry-based metabolic studies?

Methodological Answer: Deuterated compounds like N-Methylisonicotinamide-d3 are used as internal standards due to their distinguishable mass-to-charge ratio (m/z) compared to non-deuterated analogs. This allows precise quantification of endogenous metabolites in biological samples. For example, in nicotinamide metabolism studies, researchers spike known concentrations of the deuterated compound into samples prior to extraction. The deuterated standard compensates for matrix effects and ionization efficiency variations during LC-MS/MS analysis, enabling accurate normalization of target metabolite levels .

Q. What protocols ensure proper solubility and stability of this compound in experimental setups?

Methodological Answer: Solubility can be optimized using polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) due to the compound’s iodide counterion, which enhances aqueous miscibility. Stability studies should include pH-controlled buffers (e.g., phosphate-buffered saline at pH 7.4) and temperature monitoring (e.g., storage at –20°C for long-term stability). Accelerated degradation tests under stressed conditions (e.g., 40°C/75% humidity) can identify critical storage parameters .

Q. What analytical techniques are essential for verifying the structural integrity of this compound?

Methodological Answer: High-resolution mass spectrometry (HR-MS) confirms molecular weight and isotopic purity, while <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy validates the position and incorporation efficiency of deuterium atoms. For example, the absence of proton signals in deuterated regions of the NMR spectrum confirms successful isotopic labeling .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to ensure high isotopic purity?

Methodological Answer: Isotopic purity (>98%) requires controlled deuteration conditions, such as using deuterated methylating agents (e.g., CD3I) in anhydrous environments. Post-synthesis purification via reverse-phase HPLC or recrystallization removes non-deuterated byproducts. Kinetic isotope effect (KIE) studies during synthesis can identify reaction steps prone to proton-deuterium exchange, guiding process adjustments .

Q. What experimental designs address contradictory data in metabolic flux studies involving this compound?

Methodological Answer: Contradictions may arise from matrix interference or incomplete isotopic equilibration. Researchers should:

  • Validate extraction efficiency using spike-recovery experiments (e.g., 80–120% recovery thresholds).
  • Employ tandem mass spectrometry (MS/MS) to distinguish isotopic peaks from isobaric interferences.
  • Use longitudinal sampling to assess temporal metabolic flux consistency .

Q. How do pH and temperature variations affect the stability of this compound in biological matrices?

Methodological Answer: Stability profiles are assessed via forced degradation studies:

  • pH stability: Incubate the compound in buffers ranging from pH 2 (simulating gastric fluid) to pH 9 (intestinal conditions) at 37°C. Monitor degradation via LC-MS.
  • Thermal stability: Conduct isothermal stress testing (e.g., 25°C, 40°C, 60°C) to calculate Arrhenius-based degradation kinetics. Results guide sample handling protocols (e.g., immediate acidification for urine samples) .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound tracer studies?

Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify metabolite turnover rates. Bootstrap resampling (≥1,000 iterations) accounts for variability in low-abundance samples. For longitudinal data, mixed-effects models differentiate intra- and inter-subject variability .

Q. How can methodological studies improve the reproducibility of this compound applications in multi-omics research?

Methodological Answer: Adopt standardized reporting frameworks (e.g., MISTIC checklist) to document experimental parameters such as ionization source settings in MS, solvent batch details, and freeze-thaw cycles. Cross-validation using orthogonal assays (e.g., enzymatic assays for nicotinamide metabolites) strengthens data reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.